Chlorobenzodioxole deriv. 27
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Overview
Description
Chlorobenzodioxole deriv. 27 is a useful research compound. Its molecular formula is C23H25ClN4O4 and its molecular weight is 456.9 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes:: The synthetic routes for CHEMBL170984 have not been explicitly documented in the literature. it likely involves organic synthesis techniques, such as multistep reactions, to assemble its molecular structure.
Industrial Production:: Industrial-scale production methods for CHEMBL170984 remain undisclosed. Typically, pharmaceutical companies optimize synthetic routes for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
CHEMBL170984 may undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions that involve the gain of electrons.
Substitution: Substitution reactions where one functional group replaces another.
Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
CHEMBL170984’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate for specific diseases.
Chemistry: Explore its reactivity and interactions.
Biology: Study its effects on biological systems.
Industry: Assess its industrial applications (e.g., as a precursor or catalyst).
Mechanism of Action
The exact mechanism by which CHEMBL170984 exerts its effects remains elusive. Researchers would need to investigate its molecular targets and pathways involved. Further studies are necessary to unravel its mode of action.
Comparison with Similar Compounds
Unfortunately, I don’t have information on specific similar compounds to compare with CHEMBL170984. researchers often analyze structural similarities and functional properties to identify unique features.
Properties
Molecular Formula |
C23H25ClN4O4 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C23H25ClN4O4/c1-28-7-5-14(6-8-28)11-30-20-10-17-15(9-19(20)29-2)23(26-12-25-17)27-21-16(24)3-4-18-22(21)32-13-31-18/h3-4,9-10,12,14H,5-8,11,13H2,1-2H3,(H,25,26,27) |
InChI Key |
UYKYCBACTCRLLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC5=C4OCO5)Cl)OC |
Origin of Product |
United States |
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